molecular formula C14H14ClN3O B1216557 2-(2-Chlorophenyl)-5-(2-methylpropylamino)-4-oxazolecarbonitrile

2-(2-Chlorophenyl)-5-(2-methylpropylamino)-4-oxazolecarbonitrile

Cat. No. B1216557
M. Wt: 275.73 g/mol
InChI Key: NOIRNXCAWABLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5-(2-methylpropylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

The structural parameters of related compounds have been determined using DFT (Density Functional Theory) calculations. These studies are vital for understanding the molecular structure, electronic interactions, and spectroscopic properties of such compounds, which can be crucial for various scientific applications (Wazzan et al., 2016).

Synthesis and Biological Evaluation

Studies on the synthesis of heterobicyclic systems containing related moieties have been conducted. These syntheses aim to establish a relation between structure and activities, potentially leading to new applications in the field of medicinal chemistry and drug design (Abdel-Monem, 2004).

Reactivity in Multicomponent Reactions

Research on the reactivity of compounds with similar structures in multicomponent reactions has been explored. These studies help in understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Sakhno et al., 2011).

Synthesis of Extended Oxazoles

The synthesis of extended oxazoles, which are structurally similar, demonstrates the potential for creating a variety of derivatives. These derivatives could be significant in various fields, including material science and pharmaceutical research (Patil & Luzzio, 2016).

Synthesis and Antimicrobial Activity

Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity. This research is crucial for discovering new antimicrobial agents and understanding the structure-activity relationship (Hussein et al., 2015).

properties

Product Name

2-(2-Chlorophenyl)-5-(2-methylpropylamino)-4-oxazolecarbonitrile

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C14H14ClN3O/c1-9(2)8-17-14-12(7-16)18-13(19-14)10-5-3-4-6-11(10)15/h3-6,9,17H,8H2,1-2H3

InChI Key

NOIRNXCAWABLAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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